molecular formula C10H11BrO B051047 2-Butanone, 3-bromo-4-phenyl- CAS No. 55985-68-7

2-Butanone, 3-bromo-4-phenyl-

Cat. No. B051047
CAS RN: 55985-68-7
M. Wt: 227.1 g/mol
InChI Key: VVSQAKKEJGMRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 3-bromo-4-phenyl- (2-Butanone) is a volatile organic compound (VOC) with a wide range of applications in the scientific research field. It is a colorless liquid with a sweet, fruity odor and a boiling point of 86.7 °C. 2-Butanone is an important intermediate in the synthesis of numerous organic compounds and is used as a solvent in many laboratory processes. It is also used in the production of pharmaceuticals, pesticides, dyes, and other industrial products.

Scientific Research Applications

Organic Synthesis

2-Butanone, 3-bromo-4-phenyl- serves as a versatile intermediate in organic synthesis. Its bromo and phenyl groups make it a suitable candidate for further functionalization through various organic reactions. For instance, the bromo group can undergo halogen exchange or coupling reactions, which are fundamental in constructing complex molecules for pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound’s structural features allow for the synthesis of potential drug candidates. The presence of a ketone group enables it to undergo reactions like condensation to form more complex structures that could exhibit biological activity .

Material Chemistry

The phenyl group attached to the 2-butanone moiety can be utilized in the development of new materials. For example, it can be incorporated into polymers or small organic molecules that show promise in electronics and nanotechnology .

Agrochemical Development

Compounds like 2-Butanone, 3-bromo-4-phenyl- are also explored for their use in agrochemicals. The bromo group, in particular, can be used to create derivatives that act as precursors for the synthesis of herbicides and pesticides .

Catalysis

This compound can be used in catalysis research, particularly in the development of new catalytic systems that facilitate bromination reactions. Such systems are crucial for the synthesis of a wide range of brominated organic compounds .

Analytical Chemistry

In analytical chemistry, 2-Butanone, 3-bromo-4-phenyl- can be used as a standard or reference compound in mass spectrometry to help identify and quantify similar compounds in complex mixtures .

Mechanism of Action

properties

IUPAC Name

3-bromo-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSQAKKEJGMRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446104
Record name 2-butanone, 3-bromo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanone, 3-bromo-4-phenyl-

CAS RN

55985-68-7
Record name 2-butanone, 3-bromo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.